3-(4-Methyl-3-nitrophenyl)adamantan-1-ol
Description
3-(4-Methyl-3-nitrophenyl)adamantan-1-ol is an adamantane derivative featuring a hydroxyl group at the 1-position of the adamantane core and a 4-methyl-3-nitrophenyl substituent at the 3-position. Adamantane derivatives are known for their rigid, cage-like structure, which enhances metabolic stability and binding affinity in pharmaceutical applications.
Properties
CAS No. |
5217-31-2 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenyl)adamantan-1-ol |
InChI |
InChI=1S/C17H21NO3/c1-11-2-3-14(5-15(11)18(20)21)16-6-12-4-13(7-16)9-17(19,8-12)10-16/h2-3,5,12-13,19H,4,6-10H2,1H3 |
InChI Key |
MUIITBPPNOOWNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
1-(4-Methyl-3-nitrophenyl)adamantane (CAS: 26378-29-0)
- Structure : Lacks the hydroxyl group at the 1-position of adamantane.
- Implications : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to 3-(4-Methyl-3-nitrophenyl)adamantan-1-ol. This modification may enhance lipophilicity, favoring blood-brain barrier penetration in neurological applications .
3-{[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]amino}adamantan-1-ol (10b)
- Structure: Features a cyclopropyl-oxazolylmethylamino substituent.
- Key Data : Molecular weight 289.4 g/mol; NMR (δ 5.92 ppm, aromatic proton).
- Research Findings : Demonstrated antiviral activity against influenza A virus M2-S31N channels. The oxazole ring and cyclopropyl group improve metabolic stability compared to nitro-substituted derivatives .
3-{[(5-Bromo-1,2-oxazol-3-yl)methyl]amino}adamantan-1-ol (17b)
- Structure : Bromine substitution on the oxazole ring.
- Key Data : Molecular weight 327.1 g/mol; EI-MS confirmed.
- However, it may also elevate toxicity risks .
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine (1a)
- Structure : Nitrophenyl group linked via an imine bond instead of a hydroxyl group.
- Key Data : Melting point 117–118°C; FTIR confirms C=N stretch at 1638 cm⁻¹.
- Implications : The imine group introduces pH-dependent reactivity, limiting stability in aqueous environments compared to hydroxylated analogs .
Functional Group Modifications
3-(1-Aminoethyl)adamantan-1-ol
- Structure: Aminoethyl substituent at the 3-position.
- Safety Data: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Unlike nitro-containing derivatives, the amino group increases basicity, enhancing solubility but requiring careful handling .
3-(Hydroxymethyl)adamantan-1-ol
- Structure : Hydroxymethyl group at the 3-position.
- Implications : Additional hydroxyl group significantly improves hydrophilicity, making it suitable for aqueous formulations. However, reduced lipophilicity may limit membrane permeability .
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